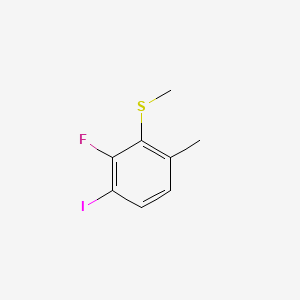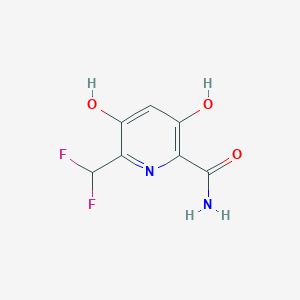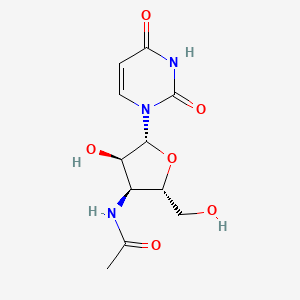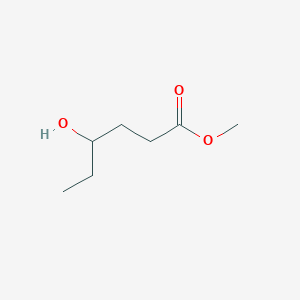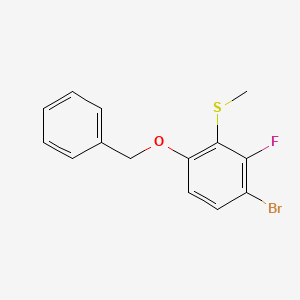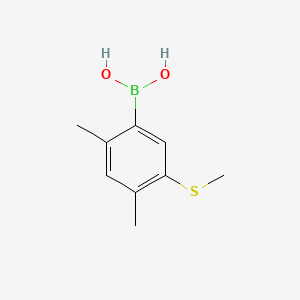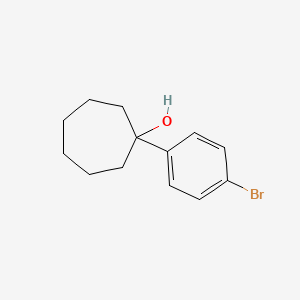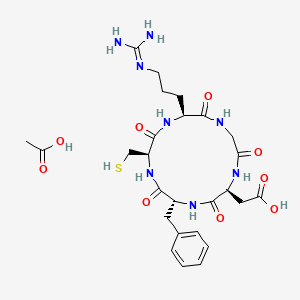
Cyclo(-RGDfC)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(-RGDfC)acetate is a cyclic peptide compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is composed of a sequence of amino acids, including arginine ®, glycine (G), aspartic acid (D), and cysteine ©, forming a cyclic structure with an acetate group. The cyclic nature of this compound imparts stability and specificity, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-RGDfC)acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The cyclic structure is achieved through cyclization, often facilitated by the formation of a disulfide bond between the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Cyclo(-RGDfC)acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cyclic structure can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond results in the formation of free thiol groups.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the acetate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing peptides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclo(-RGDfC)acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in cell adhesion and signaling due to its ability to bind integrins.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Cyclo(-RGDfC)acetate involves its interaction with integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, facilitating cell adhesion and signaling pathways. This interaction can influence various cellular processes, including migration, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
Cyclo(-RGDfK)acetate: Similar cyclic peptide with lysine (K) instead of cysteine ©.
Cyclo(-RGDfV)acetate: Contains valine (V) instead of cysteine ©.
Uniqueness
Cyclo(-RGDfC)acetate is unique due to the presence of cysteine, which allows for the formation of a disulfide bond, enhancing the stability and specificity of the cyclic structure. This feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
特性
分子式 |
C26H38N8O9S |
|---|---|
分子量 |
638.7 g/mol |
IUPAC名 |
acetic acid;2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2H4O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;1-2(3)4/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);1H3,(H,3,4)/t14-,15+,16-,17-;/m0./s1 |
InChIキー |
AQOWSAYUUGLIER-ZSXFUQLHSA-N |
異性体SMILES |
CC(=O)O.C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
正規SMILES |
CC(=O)O.C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
